molecular formula C14H20BNO4 B12327510 Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

Cat. No.: B12327510
M. Wt: 277.13 g/mol
InChI Key: ZYNAVGCBFSKRMN-UHFFFAOYSA-N
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Description

Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is an organic compound with the molecular formula C13H18BNO4. This compound is a derivative of pyridine and contains a boronate ester group, which is known for its utility in various chemical reactions, particularly in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate typically involves the reaction of 5-methyl-6-bromopyridine-3-carboxylate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura cross-coupling reactions, the major products are often biaryl compounds .

Mechanism of Action

The mechanism of action of Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate primarily involves its role as a reagent in chemical reactions. The boronate ester group acts as a nucleophile in cross-coupling reactions, facilitating the formation of new carbon-carbon bonds. This mechanism is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is unique due to its specific structure, which combines a pyridine ring with a boronate ester group. This combination allows for versatile reactivity and makes it a valuable reagent in organic synthesis .

Biological Activity

Methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H21BNO4
  • Molecular Weight : 275.11 g/mol
  • Structure : The compound features a pyridine ring substituted with a carboxylate group and a dioxaborolane moiety, which is known for enhancing the compound's lipophilicity and bioavailability.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:

  • Inhibition of Kinases : Compounds with similar structures have been shown to inhibit kinases such as GSK-3β and DYRK1A, which play crucial roles in cellular signaling pathways associated with cancer and neurodegenerative diseases .
  • Antioxidant Activity : The dioxaborolane group may contribute to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer effects:

  • Cell Proliferation Inhibition : Studies have reported IC50 values indicating potent inhibition of cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this one have shown IC50 values as low as 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
CompoundIC50 (μM)Cancer Cell Line
This compoundTBDTBD
Similar Compound A0.126MDA-MB-231
Similar Compound B17.02MCF7

Anti-inflammatory Properties

The compound may also exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This is particularly relevant in the context of chronic diseases where inflammation plays a key role.

Case Studies

  • Study on GSK-3β Inhibition : A study evaluated the inhibitory activity of related compounds on GSK-3β. The results showed that modifications in the dioxaborolane structure significantly enhanced inhibitory potency .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant capacity using ORAC assays. The findings indicated that derivatives of this compound effectively reduced oxidative stress markers in BV2 microglial cells .

Properties

Molecular Formula

C14H20BNO4

Molecular Weight

277.13 g/mol

IUPAC Name

methyl 5-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate

InChI

InChI=1S/C14H20BNO4/c1-9-7-10(12(17)18-6)8-16-11(9)15-19-13(2,3)14(4,5)20-15/h7-8H,1-6H3

InChI Key

ZYNAVGCBFSKRMN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2C)C(=O)OC

Origin of Product

United States

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